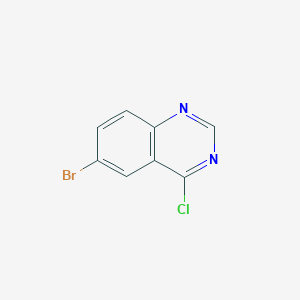

6-Bromo-4-chloroquinazoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNDMNYNYLFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588152 | |

| Record name | 6-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38267-96-8 | |

| Record name | 6-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloro-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-4-chloroquinazoline (CAS: 38267-96-8): Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinazoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, key reactions, and its significant role as a scaffold for developing novel therapeutic agents, particularly in oncology and mycology.

Core Compound Properties

This compound is a disubstituted quinazoline derivative with the chemical formula C₈H₄BrClN₂. Its structure features a fused benzene and pyrimidine ring system, with a bromine atom at position 6 and a chlorine atom at position 4. This arrangement of reactive halogens provides a versatile platform for selective chemical modifications.

| Property | Value | Reference |

| CAS Number | 38267-96-8 | |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Purity | Typically ≥96% | [1] |

| Storage Conditions | -20°C, sealed, away from moisture | [1] |

| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [1] |

| InChI Key | JFJNDMNYNYLFLJ-UHFFFAOYSA-N |

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by chlorination to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 6-Bromo-3H-quinazolin-4-one

A common method for the synthesis of the 6-bromo-4-quinazolinone core begins with 5-bromoanthranilic acid.[2]

-

Reaction Setup: A mixture of 5-bromoanthranilic acid and acetic anhydride is prepared.

-

Reflux: The mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

-

Aminolysis: The intermediate is then refluxed with a substituted aniline in a suitable solvent like glacial acetic acid.

-

Purification: After completion, the mixture is cooled and poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.[2]

Experimental Protocol: Synthesis of this compound

The chlorination of the quinazolinone intermediate is a crucial step to introduce a reactive leaving group at the 4-position.

-

Reaction Setup: 6-Bromo-3H-quinazolin-4-one is suspended in phosphorus oxychloride (POCl₃).[3]

-

Heating: The reaction mixture is heated to reflux and stirred for several hours.[3]

-

Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured into ice water.

-

Neutralization: The pH of the mixture is adjusted to 8 with a saturated aqueous sodium bicarbonate solution.[3]

-

Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.[3]

Key Reactions and Derivatization

The differential reactivity of the C4-chloro and C6-bromo substituents allows for selective functionalization of the quinazoline core, making it a valuable scaffold in combinatorial chemistry and drug discovery.

Caption: Key reaction pathways for derivatization.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is widely employed to introduce various side chains, particularly anilines, to generate a library of 4-anilinoquinazoline derivatives.

Experimental Protocol: General Amination

-

Reaction Setup: this compound is dissolved in a suitable solvent such as isopropanol.

-

Addition of Nucleophile: The desired substituted aniline is added to the solution.

-

Reflux: The reaction mixture is heated to reflux until the starting material is consumed, as monitored by TLC.

-

Isolation: Upon cooling, the product often precipitates and can be collected by filtration, washed, and dried.

Palladium-Catalyzed Cross-Coupling at C6

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or amino groups at this position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like Na₂CO₃ (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in drug discovery, primarily as anticancer and antifungal agents. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting various protein kinases.

Anticancer Activity: EGFR Inhibition

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4]

References

Physicochemical Properties of 6-Bromo-4-chloroquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinazoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent kinase inhibitors. Understanding its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in the context of inhibiting critical cellular signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 243.49 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| Melting Point | 281-287 °C | --INVALID-LINK--[2] |

| Boiling Point | 339.7 °C at 760 mmHg | --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK--[3] |

| Computed LogP | 3.0457 - 3.2 | --INVALID-LINK--, --INVALID-LINK--[1][4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Storage Conditions | -20°C, sealed storage, away from moisture | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (281-287 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[6]

-

For accuracy, repeat the determination at least twice and average the results.

Boiling Point Determination

Given the high boiling point of this compound, this determination requires a suitable high-temperature apparatus. The capillary method is a common technique for determining the boiling point of small quantities of a liquid or a high-boiling solid.

Apparatus:

-

Heating block or oil bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Stand and clamp

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Gently heat the sample until it melts.

-

Invert a capillary tube (sealed end up) and place it into the molten sample in the test tube.[7]

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation. A qualitative assessment can be performed in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

-

A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a measured volume (e.g., 0.5 mL) of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered soluble under these conditions. If not, it is classified as insoluble or sparingly soluble.

-

This process can be repeated with different solvents to create a solubility profile.[9][10]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Solutions of known concentration of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Co-solvent if the compound is not sufficiently water-soluble (e.g., methanol or DMSO)

Procedure:

-

Dissolve a precise amount of this compound in a suitable solvent system (e.g., water with a co-solvent).

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Slowly titrate the solution with a standardized solution of a strong acid or base, recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.[11]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The shake-flask method is the traditional approach, while HPLC-based methods are faster.

Method: Shake-Flask Method

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

UV-Vis spectrophotometer or HPLC

-

1-Octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

Procedure:

-

Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol.

-

Prepare a stock solution of this compound in the pre-saturated PBS.

-

Add a known volume of the stock solution and an equal volume of pre-saturated 1-octanol to a separatory funnel or vial.

-

Shake the mixture for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the 1-octanol layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

Visualization of Experimental Workflows and Biological Context

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid chemical compound like this compound.

Biological Context: Inhibition of EGFR Signaling Pathway

This compound serves as a crucial building block for the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[13][14] These inhibitors are pivotal in cancer therapy. The diagram below illustrates the mechanism of action of these derivatives in the EGFR signaling pathway.

Conclusion

The physicochemical properties of this compound define its handling, reactivity, and potential as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. Furthermore, understanding its role as a precursor to potent EGFR inhibitors highlights its significance in the development of targeted cancer therapies. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel therapeutic agents.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]

- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-4-chloroquinazoline

Abstract

6-Bromo-4-chloroquinazoline is a pivotal heterocyclic compound, recognized in medicinal chemistry as a privileged scaffold for the development of targeted therapeutics. Its unique structure, featuring reactive chloro and bromo substituents, provides a versatile platform for synthesizing a diverse range of biologically active molecules, particularly kinase inhibitors for oncology. This technical guide offers a comprehensive examination of this compound, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the mechanistic rationale behind its synthesis and its critical role as a building block in modern drug discovery, supported by authoritative references. This document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of pharmacologically active agents. The specific placement of bromine at the 6-position and a highly reactive chlorine atom at the 4-position makes this compound a sought-after intermediate.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1][2]. It is also commonly referred to by its synonym, 4-Chloro-6-bromoquinazoline[3].

Chemical Structure

The structure consists of a bicyclic heteroaromatic system where a pyrimidine ring is fused to a benzene ring. The bromine atom is attached to the carbon at position 6 of the benzene ring, and the chlorine atom is at position 4 of the pyrimidine ring.

Figure 1: 2D Chemical Structure of this compound

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial for researchers.

| Identifier | Value | Source |

| CAS Number | 38267-96-8 | [3][4] |

| Molecular Formula | C₈H₄BrClN₂ | [1][3][4] |

| Molecular Weight | 243.49 g/mol | [1][3][4] |

| InChIKey | JFJNDMNYNYLFLJ-UHFFFAOYSA-N | [1][2] |

| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [3] |

| PubChem CID | 16770310 | [1] |

Physicochemical and Computed Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The data presented below are compiled from various chemical suppliers and computational databases.

| Property | Value | Notes |

| Physical Form | Solid / Powder | [2][5] |

| Purity | ≥96-98% (Typical) | [3][5] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Computationally derived[3] |

| logP (Octanol-Water Partition Coeff.) | 3.0457 | Computationally derived[3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Storage Conditions | Room temperature or refrigerator, sealed in a dry environment | [2][3][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the chlorination of a precursor, 6-bromoquinazolin-4-one. This transformation is a cornerstone reaction in quinazoline chemistry.

Synthetic Rationale

The conversion of the 4-oxo group of 6-bromoquinazolin-4-one into a 4-chloro group is a critical step. The 4-chloro position is an excellent electrophilic site, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the primary reason for its utility as a synthetic intermediate, allowing for the facile introduction of various amine-containing side chains, a common feature in kinase inhibitors. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its efficacy in converting cyclic amides (lactams) to the corresponding chloro-derivatives.

Experimental Protocol: Chlorination of 6-Bromoquinazolin-4-one

This protocol is adapted from established methodologies for the synthesis of 4-chloroquinolines and quinazolines.[6][7][8]

Materials:

-

6-Bromoquinazolin-4-ol (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (10-15 equivalents, used as reagent and solvent)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinazolin-4-ol.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of DMF.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralization: Cautiously neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous pharmaceutical compounds.[9][10] Its primary application is in the development of kinase inhibitors for cancer therapy.[9]

The reactive chlorine at the C4 position allows for nucleophilic substitution with various anilines, a critical step in building the 4-anilinoquinazoline core found in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[11] The bromine at the C6 position provides a site for further modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties.[11]

Derivatives of 6-bromo-quinazoline have shown potent cytotoxic activity against various cancer cell lines.[12][13] The strategic placement of the bromo group can enhance the antiproliferative action of these compounds.[11]

Role as a Chemical Scaffold

The diagram below illustrates the strategic importance of the C4 and C6 positions for derivatization in drug design.

Caption: Key reactive sites for drug development on the scaffold.

Safety and Handling

As with many halogenated heterocyclic compounds, this compound requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1][14]

-

Precautions: Use only in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust.[14]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of water. If ingested or inhaled, seek immediate medical attention.[14]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined structure and dual reactive sites at the C4 and C6 positions provide a robust platform for the synthesis of complex molecules, particularly targeted cancer therapeutics. The synthetic route is well-established, relying on the efficient chlorination of the corresponding quinazolinone precursor. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this powerful scaffold in the development of novel therapeutic agents.

References

- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, CasNo.38267-96-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

6-Bromo-4-chloroquinazoline molecular weight and formula

This document provides essential physicochemical data for 6-Bromo-4-chloroquinazoline, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C8H4BrClN2[1][2][3] |

| Molecular Weight | 243.49 g/mol [1][2][3] |

| CAS Number | 38267-98-8[1] |

Logical Relationship of Molecular Components

The molecular formula dictates the molecular weight, with each element contributing a specific mass to the total. The relationship between the elemental composition and the final molecular weight is illustrated below.

Caption: Relationship between elemental composition, molecular formula, and molecular weight.

References

The Solubility of 6-Bromo-4-chloroquinazoline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-bromo-4-chloroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. While quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information inferred from its synthesis and purification processes and presents a general methodology for its quantitative determination. Furthermore, this guide details the role of this compound as a precursor to potent therapeutic agents and visualizes a key signaling pathway targeted by its derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development.

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Appearance | Solid |

| Melting Point | 118-120 °C |

| Boiling Point | ~339.7 °C at 760 mmHg (Predicted) |

| CAS Number | 38267-98-0 |

Qualitative Solubility of this compound in Organic Solvents

Based on an extensive review of synthetic and purification protocols, the qualitative solubility of this compound in a range of common organic solvents has been inferred. The compound demonstrates solubility in various polar aprotic and nonpolar solvents, which are frequently utilized in its synthesis and subsequent reactions.

| Solvent | Type | Role in Synthesis/Purification | Inferred Solubility |

| Toluene | Nonpolar Aromatic | Reaction Solvent | Soluble |

| Methylene Chloride (DCM) | Polar Aprotic | Extraction Solvent | Soluble |

| Ethyl Acetate | Polar Aprotic | Extraction/Purification Solvent | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Reaction Solvent | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reaction Solvent | Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Reaction Solvent | Soluble |

| n-Hexane | Nonpolar Aliphatic | Anti-solvent for Precipitation | Sparingly Soluble to Insoluble |

| Ether (Diethyl ether) | Polar Aprotic | Trituration/Washing Solvent | Sparingly Soluble |

This qualitative assessment suggests that this compound is amenable to a variety of organic reaction conditions. The use of nonpolar solvents like n-hexane for precipitation indicates its lower solubility in such media, a property that is often exploited for purification.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following standard experimental protocol can be employed to determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator or shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should still be present at the bottom of the vials.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vials from the shaker bath.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze both the standard solutions and the diluted sample solutions by HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature (e.g., in mg/mL or mol/L).

-

Role in Drug Development: A Precursor to Kinase Inhibitors

This compound is a crucial building block in the synthesis of a class of anticancer drugs known as kinase inhibitors. These drugs target specific protein kinases, enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

A prominent example of a drug synthesized using this compound is Lapatinib . Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of EGFR and/or HER2 is implicated in the development and progression of several types of solid tumors, including breast and lung cancer.

The synthesis of Lapatinib and other similar kinase inhibitors often involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with a substituted aniline. The bromo group at the 6-position can be further functionalized, for example, via Suzuki or Sonogashira coupling reactions, to introduce additional structural diversity and enhance the pharmacological properties of the final compound.

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target for many kinase inhibitors derived from this compound.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Lapatinib.

This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell surface triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, PLCγ-PKC, and JAK-STAT pathways. These pathways ultimately lead to the transcription of genes that promote cell proliferation and survival. Lapatinib, a drug synthesized from this compound, acts as a tyrosine kinase inhibitor, blocking the autophosphorylation of EGFR and thereby inhibiting these downstream signaling cascades.

Conclusion

This compound is a versatile and valuable intermediate in medicinal chemistry, particularly for the development of targeted cancer therapies. While quantitative solubility data remains a gap in the publicly available literature, its qualitative solubility profile can be effectively inferred from its synthetic applications. The provided general protocol for solubility determination offers a clear path for researchers to obtain precise quantitative data. The critical role of this compound as a precursor to potent kinase inhibitors like Lapatinib underscores its importance in the ongoing efforts to develop more effective and selective anticancer agents. Understanding the signaling pathways targeted by these derivatives is fundamental to the rational design of next-generation therapeutics.

Spectral Data and Synthetic Protocol of 6-Bromo-4-chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for the compound 6-Bromo-4-chloroquinazoline (CAS No. 38267-96-8). It includes tabulated ¹H NMR and mass spectrometry data, along with a comprehensive experimental protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Data Presentation

The following tables summarize the quantitative spectral data that has been reported for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.1 | Singlet | H-2 |

| 8.5 | Singlet | H-5 |

| 8.09 | Doublet | H-7 or H-8 |

| 7.98 | Doublet | H-7 or H-8 |

Solvent: CDCl₃, Frequency: 400 MHz, Temperature: 298 K.[1]

Table 2: Mass Spectrometry Data for this compound

| m/z Ratio | Ion |

| 243.0 - 244.9 | [M+1]⁺ |

Note: The observed range is due to the isotopic distribution of bromine and chlorine atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

While specific experimental ¹³C NMR data for this compound was not found in the searched literature, the following are predicted chemical shift ranges based on data from structurally similar quinazoline derivatives.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 | 150 - 155 |

| C-4 | 160 - 165 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 (C-Br) |

| C-7 | 135 - 140 |

| C-8 | 120 - 125 |

| C-8a | 145 - 150 |

| C-4a | 150 - 155 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This protocol is adapted from a documented synthesis procedure.[1]

-

Reaction Setup: Suspend 6-bromo-3H-quinazolin-4-one (20 g, 89 mmol) in 140 mL of phosphorus oxychloride (POCl₃).

-

Heating: Stir the reaction mixture for 3 hours at 140 °C.

-

Work-up: After the reaction is complete, concentrate the mixture under vacuum. Dissolve the residue in 500 mL of dichloromethane (CH₂Cl₂).

-

Neutralization: Neutralize the reaction solution with 200 g of solid sodium bicarbonate (NaHCO₃) and then filter the mixture.

-

Isolation: Evaporate the filtrate under vacuum to yield 4-chloro-6-bromoquinazoline as a beige solid (21 g, 95% yield).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer at 298 K.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (243.49 g/mol ).

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Safety and Handling of 6-Bromo-4-chloroquinazoline

This guide provides comprehensive safety protocols, handling procedures, and experimental data for 6-Bromo-4-chloroquinazoline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, heterocyclic compound with the following properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₄BrClN₂ | [2][3] |

| Molecular Weight | 243.49 g/mol | [2][3] |

| CAS Number | 38267-96-8 | [1][2][3] |

| Physical Form | Solid | [1] |

| Purity | ≥96% to 97% | [1][3] |

| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [3] |

| InChI Key | JFJNDMNYNYLFLJ-UHFFFAOYSA-N | [1][2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.

GHS Hazard Classification

The compound is associated with the following hazard statements:

The signal word for this chemical is "Warning".[1]

Precautionary Statements and First Aid

| Precautionary Statement | Description | First Aid Measures |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | - |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] | If eye irritation persists, get medical advice/attention.[4] |

| P301 + P317 | IF SWALLOWED: Get medical help.[5] | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6] |

Handling and Storage

-

Handling: Use only in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is refrigerated or at -20°C.[1][3]

Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors.[7]

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 6-bromoquinolin-4-ol.

Materials:

-

6-bromoquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF) (optional, as catalyst)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl Acetate

Procedure:

-

To a round-bottom flask, add 6-bromoquinolin-4-ol and phosphorus oxychloride. A catalytic amount of DMF can also be added.[8]

-

Heat the reaction mixture to reflux (around 110°C) and stir for 3 to 6 hours.[8][9]

-

After the reaction is complete, cool the mixture to room temperature.[9]

-

Slowly and cautiously pour the reaction mixture into a beaker of ice water with continuous stirring.[8][9]

-

Neutralize the mixture to a pH of 5-8 with a saturated aqueous sodium bicarbonate solution.[8][9]

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[8][9]

-

Combine the organic phases and dry with anhydrous sodium sulfate.[9]

-

Concentrate the organic phase under reduced pressure to yield this compound as a solid.[9] Yields for this type of reaction are typically high, around 81-84%.[8][9]

Synthesis of N-substituted-6-arylquinazolin-4-amines via Suzuki Coupling

This compound can be further modified, for instance, through amination followed by a Suzuki-Miyaura coupling to generate diverse derivatives.

Part A: Amination

-

Dissolve this compound in DMF.

-

Add the desired primary or secondary amine and a non-nucleophilic base like Hunig's base (DIPEA).

-

Stir the reaction mixture at room temperature for approximately 2 hours.[10]

-

The resulting 6-bromo-N-substituted-quinazolin-4-amine can then be purified.

Part B: Suzuki-Miyaura Coupling

-

To a solution of the 6-bromo-N-substituted-quinazolin-4-amine in DMF, add an aryl boronic acid.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.[10]

-

Heat the reaction mixture in a microwave reactor at 150°C for 1 hour.[10]

-

After completion, the final N-substituted-6-arylquinazolin-4-amine product is purified, often using reverse-phase HPLC.[10]

Biological Activity and Applications

Derivatives of this compound, particularly 4-anilinoquinazolines, are of significant interest in medicinal chemistry due to their potential as anticancer agents.[11][12]

Mechanism of Action: EGFR Inhibition

Many 4-anilinoquinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][13] EGFR is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[11][14] In many cancers, the EGFR pathway is overactive, leading to uncontrolled cell division.[14] These quinazoline-based inhibitors typically bind to the ATP-binding site of the EGFR's kinase domain, preventing the autophosphorylation and activation of the receptor.[11] This blockage inhibits downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately reducing tumor cell proliferation.[11]

Cytotoxicity Data

The antiproliferative activity of various 6-bromo-4-anilinoquinazoline analogs has been evaluated against cancer cell lines. The following tables summarize the half-maximal lethal concentration (LC50) data.

Table 1: Cytotoxicity of 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines [11]

| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |

| 3a | 4-Fluoroanilino | > 10 | > 10 |

| 3b | 3-Fluoroanilino | > 10 | > 10 |

| 3c | 4-Chloroanilino | > 10 | > 10 |

| 3d | 3-Chloroanilino | > 10 | > 10 |

| 3e | 4-Bromoanilino | > 10 | > 10 |

| 3f | 2,4-Difluoroanilino | > 10 | > 10 |

Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[11]

Recent studies on other 6-bromo quinazoline derivatives have shown more potent cytotoxic effects. For instance, a series of quinazoline-4(3H)-one derivatives were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.

Table 2: Cytotoxicity of Novel 6-Bromo quinazoline-4(3H)-one Derivatives [15]

| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8e | 35.14 ± 6.87 | 63.15 ± 1.63 |

| 8d | 59.15 ± 5.73 | 72.45 ± 2.90 |

| Erlotinib (Control) | 9.9 ± 0.14 | - |

These findings highlight the potential of the 6-bromoquinazoline scaffold in developing novel anticancer agents.[12][15]

References

- 1. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]

- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-4-chloroquinazoline: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Commercial Availability, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinazoline is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted cancer therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the commercial landscape for this compound, detailed experimental protocols for its synthesis and purification, and a thorough examination of its application in drug discovery, with a focus on its role in the development of EGFR inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel kinase inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 96% to over 98%, which is suitable for most research and development purposes. Below is a summary of key physicochemical properties and a list of representative commercial suppliers.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 38267-96-8 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1] |

| Appearance | White to light yellow or tan solid/powder | [3] |

| Melting Point | 125-130 °C | |

| Purity | Typically ≥97% | [1][2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Commercial Suppliers

A non-exhaustive list of commercial suppliers for this compound is provided below. Researchers are advised to request a certificate of analysis for lot-specific purity and impurity data.

| Supplier | Purity Specification |

| Sigma-Aldrich | 97% |

| Otto Chemie Pvt. Ltd. | 97% |

| CP Lab Safety | min 97% |

| ChemScene | ≥96% |

| Shanghai Minstar Chemical Co., Ltd | 98% purity |

Typical Impurity Profile

While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, potential impurities in commercially available this compound can be inferred from its synthetic routes. Common impurities may include starting materials, reagents, and by-products from the cyclization and chlorination steps. Potential impurities could include:

-

5-Bromoanthranilic acid: An unreacted starting material.

-

6-Bromo-4-hydroxyquinazoline: The precursor to the final product, resulting from incomplete chlorination.

-

Solvent residues: Residual solvents from the synthesis and purification processes.

For applications in late-stage drug development, it is crucial to perform thorough analytical testing, including HPLC, LC-MS, and NMR, to identify and quantify any impurities.

Synthesis and Purification Protocols

The synthesis of this compound is a well-documented process in the chemical literature. The most common synthetic route involves the cyclization of 5-bromoanthranilic acid followed by chlorination.

Synthesis of 6-Bromo-4-hydroxyquinazoline

A common precursor, 6-Bromo-4-hydroxyquinazoline, can be synthesized from 5-bromoanthranilic acid.

Experimental Protocol:

-

A mixture of 5-bromoanthranilic acid and formamide is heated.

-

The reaction mixture is stirred at an elevated temperature for several hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., isopropanol) and dried to yield 6-bromo-4-hydroxyquinazoline.[4]

Synthesis of this compound

The conversion of 6-bromo-4-hydroxyquinazoline to the final product is typically achieved through chlorination.

Experimental Protocol:

-

To a suspension of 6-bromo-4-hydroxyquinazoline in an appropriate solvent (e.g., toluene or neat), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added.[5]

-

The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, the excess chlorinating agent is carefully quenched, often by pouring the reaction mixture onto ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford crude this compound.[5]

Purification

Purification of crude this compound is essential to remove any unreacted starting materials, by-products, or reagents. Recrystallization is a commonly employed and effective method.

Recrystallization Protocol:

-

The crude this compound is dissolved in a minimal amount of a hot solvent. Suitable solvents can be determined empirically but may include ethanol, isopropanol, or a mixture of solvents like ethanol/water.[4][6]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]

-

The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Application in the Synthesis of EGFR Inhibitors

This compound is a critical building block for the synthesis of numerous 4-anilinoquinazoline-based EGFR tyrosine kinase inhibitors. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution by anilines, while the bromo group at the 6-position provides a handle for further diversification, often through palladium-catalyzed cross-coupling reactions.

Synthesis of 4-Anilinoquinazoline Derivatives

Experimental Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Role in the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are effective cancer therapeutics. This compound-derived inhibitors are designed to bind to this ATP pocket, thereby blocking the downstream signaling cascade.[7]

EGFR Signaling Pathway and Inhibition:

Caption: Simplified EGFR signaling pathway and the mechanism of quinazoline inhibitors.

Analytical Methods

To ensure the quality and purity of this compound and its derivatives, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method suitable for the analysis of quinazoline derivatives is outlined below. Method optimization may be required for specific applications.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any non-polar impurities, and then return to the initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile) |

This table is based on a method for a similar compound and should be adapted and validated for this compound.[8]

Conclusion

This compound remains a cornerstone for the development of targeted therapies, particularly in the field of oncology. Its commercial availability, coupled with well-established synthetic and purification protocols, makes it an accessible and versatile starting material for medicinal chemists. A thorough understanding of its properties, handling, and reactivity is paramount for the successful design and synthesis of next-generation kinase inhibitors. This guide provides a foundational resource for researchers, empowering them with the technical knowledge to effectively utilize this important chemical entity in their drug discovery endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Manufacturers of this compound, 97%, CAS 38267-96-8, B 3074, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound | 38267-96-8 [sigmaaldrich.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Application of 6-Bromo-4-chloroquinazoline in Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 6-bromo-4-chloroquinazoline has emerged as a critical building block for the synthesis of potent kinase inhibitors. Its strategic di-halogenation allows for selective and sequential functionalization, making it an ideal starting material for creating diverse libraries of compounds targeting key enzymes in cellular signaling pathways. This technical guide provides a comprehensive review of the synthesis, key reactions, and therapeutic applications of this compound, with a focus on its role in the development of inhibitors for EGFR, CLK, PAK4, and c-Src kinases.

Synthesis of the this compound Core

The efficient synthesis of this compound is paramount for its utility in drug discovery. The most common synthetic approaches start from readily available materials and typically involve a cyclization to form the quinazolinone ring, followed by chlorination.

Table 1: Comparative Summary of Synthetic Protocols for this compound and its Precursors

| Starting Material | Key Reagents and Conditions | Product | Reported Yield | Reference |

| 5-bromoanthranilic acid | Acetic anhydride, reflux | 6-bromo-2-methyl-3,1-benzoxazin-4-one | - | [1] |

| 6-bromo-2-methyl-3,1-benzoxazin-4-one | Substituted aniline, reflux | 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | - | [1] |

| Anthranilamide | N-bromosuccinimide, acetonitrile, room temperature | 2-amino-5-bromobenzamide | 78% | [2] |

| 2-amino-5-bromobenzamide | Benzaldehyde, I2 (dehydrogenation) | 6-bromo-2-phenylquinazolin-4(3H)-one | - | [2] |

| 6-bromo-2-phenylquinazolin-4(3H)-one | Cl3CCN/PPh3 | 6-bromo-4-chloro-2-phenylquinazoline | 78% (over 2 steps) | [2] |

| 6-bromoquinolin-4-ol | POCl3, DMF (cat.), reflux | 6-bromo-4-chloroquinoline | 81% | [3] |

| 6-bromo-4-hydroxyquinoline | Phosphorus trichloride, N,N-dimethylformamide, reflux | 6-bromo-4-chloroquinoline | 84% | [4] |

Detailed Experimental Protocol: Synthesis of 6-bromo-4-chloro-2-phenylquinazoline[2]

Step 1: Synthesis of 2-amino-5-bromobenzamide To a solution of anthranilamide in acetonitrile at room temperature, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting solid is purified to yield 2-amino-5-bromobenzamide.

Step 2: Synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one A mixture of 2-amino-5-bromobenzamide and benzaldehyde is heated, followed by the addition of iodine for dehydrogenation. The crude product is obtained after workup and used in the next step without further purification.

Step 3: Synthesis of 6-bromo-4-chloro-2-phenylquinazoline The crude 6-bromo-2-phenylquinazolin-4(3H)-one is treated with a combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (PPh3) in a suitable solvent. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, 6-bromo-4-chloro-2-phenylquinazoline, is then isolated and purified by column chromatography.

Key Reactions for Derivatization

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more readily displaced by nucleophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, it is primarily used to introduce aryl or heteroaryl substituents at the 6-position.

Experimental Protocol: Selective Suzuki Coupling at the C6 Position [5]

-

Materials: this compound, arylboronic acid (1.2 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%), sodium carbonate (Na₂CO₃) (2 equivalents), 1,4-dioxane, and water.

-

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform a standard aqueous workup.

-

The crude product is purified by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. It is commonly employed to introduce a variety of amines at the 4-position of the quinazoline ring, a key step in the synthesis of many kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination at the C4 Position [6]

-

Materials: this compound, primary or secondary amine (1.1 equivalents), Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., Xantphos, BINAP), a base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source, phosphine ligand, and base to an oven-dried Schlenk tube.

-

Add the this compound and the desired amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

The crude product is purified by column chromatography.

-

Therapeutic Applications: this compound Derivatives as Kinase Inhibitors

The this compound scaffold has been extensively utilized in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 6-bromo-4-quinazolinone have shown significant potential as EGFR inhibitors.[1] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.[1]

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and its inhibition by 6-bromo-quinazoline derivatives.

Table 2: In Vitro Activity of 6-Bromo-quinazoline Derivatives against EGFR

| Compound ID | Target Protein | Cell Line | IC50 (µM) | Reference |

| 8a | EGFR (wild-type) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [7][8] |

| 8a | EGFR (wild-type) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [7][8] |

| 8c | EGFR (wild-type) | - | - | [7] |

| 20 | DHFR | - | - | [7] |

| 22 | DHFR | - | - | [7] |

Note: The binding energy for compound 8a against EGFR was reported as -6.7 kcal/mol, and for 8c as -5.3 kcal/mol.[8][9]

Cdc2-like Kinase (CLK) Inhibitors

Substituted 6-arylquinazolin-4-amines, synthesized from this compound, have been identified as potent inhibitors of Cdc2-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing.

CLK-Mediated Splicing Regulation and its Inhibition

Caption: Inhibition of CLK-mediated splicing by 6-arylquinazolin-4-amine derivatives.

Table 3: IC50 Values of Quinazoline Derivatives against CLK and Dyrk Kinases[10]

| Compound | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | Dyrk1A (nM) | Dyrk1B (nM) |

| Quinazoline 1 | 13 | 4 | 20 | 4 | 7 | 11 |

| Quinazoline 2 | 30 | 12 | 110 | 12 | 12 | 13 |

| Quinazoline 3 | 8 | 5 | 28 | 5 | 10 | 10 |

| Quinazoline 4 | 20 | 10 | 50 | 10 | 15 | 18 |

| Quinazoline 5 | 15 | 8 | 35 | 8 | 12 | 15 |

p21-Activated Kinase 4 (PAK4) Inhibitors

The this compound scaffold has been instrumental in the structure-based design of selective PAK4 inhibitors. These inhibitors have demonstrated the ability to retain strong PAK4 affinity.

Experimental Workflow for Synthesis and Screening of PAK4 Inhibitors

Caption: Workflow for the development of PAK4 inhibitors from this compound.

Table 4: Kinase Inhibition Data for Quinazoline-based PAK4 Inhibitors[11]

| Compound ID | PAK4 Ki (µM) | PAK1 Ki (µM) | PAK4 Selectivity (fold) |

| 31 (6-chloro) | 0.009 | 3.11 | 346 |

| 38 (7-chloro) | 0.006 | 0.342 | 57 |

| 39 (6-fluoro) | 0.012 | 0.372 | 31 |

| 40 (6-bromo) | 0.007 | 1.33 | 190 |

c-Src Inhibitors

While specific IC50 data for this compound derivatives targeting c-Src is less prevalent in the provided literature, the 4-anilinoquinazoline scaffold is a known pharmacophore for c-Src inhibitors. The development of such inhibitors follows a similar synthetic strategy, utilizing this compound as a key starting material. The general principle of action involves competitive binding at the ATP pocket of the c-Src kinase domain.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its synthetic accessibility and the differential reactivity of its two halogen atoms provide a robust platform for the generation of diverse chemical libraries. The successful development of potent inhibitors targeting EGFR, CLK, and PAK4, with potential applications against c-Src, underscores the significance of this chemical entity. The detailed synthetic protocols and quantitative biological data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Bromo-4-chloroquinazoline: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinazoline is a key heterocyclic intermediate that serves as a versatile scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the reactive chloro group at the 4-position and the bromo substituent at the 6-position, allow for sequential and regioselective functionalization. This enables the synthesis of diverse libraries of molecules with a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound as a pivotal building block in the design and discovery of novel therapeutic agents, with a primary focus on kinase inhibitors.

Chemical Properties and Synthesis

This compound, with the chemical formula C₈H₄BrClN₂, is a solid at room temperature. Its structure features a fused pyrimidine and benzene ring system, which is a common motif in many biologically active compounds.[1] The electron-withdrawing nature of the quinazoline ring system, coupled with the chloro leaving group, makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from anthranilamide or related precursors. A common synthetic route is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline [2]

-

Bromination of Anthranilamide: Anthranilamide is treated with N-bromosuccinimide in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[2]

-

Cyclocondensation: The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation using iodine, to form 6-bromo-2-phenylquinazolin-4(3H)-one.[2]

-

Chlorination: The quinazolinone is then chlorinated using a mixture of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) to afford the final product, 6-bromo-4-chloro-2-phenylquinazoline.[2]

Role as a Chemical Intermediate in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 4-substituted quinazoline derivatives. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, most notably anilines, to form 4-anilinoquinazolines. This class of compounds has been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][3]

Synthesis of 4-Anilinoquinazoline Derivatives

The reaction of this compound with a substituted aniline is a cornerstone of its application. This nucleophilic aromatic substitution reaction is often carried out in a suitable solvent such as isopropanol or a THF/water mixture, and can be accelerated by microwave irradiation.[2]

Caption: General workflow for synthesizing 4-anilinoquinazolines.

The bromine atom at the 6-position provides a secondary site for diversification. It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or heteroaryl groups.[4] This dual functionalization capacity allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Applications in Kinase Inhibitor Development

Quinazoline-based molecules are prominent in the field of kinase inhibitor research. Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline scaffold and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5] Derivatives of this compound have been extensively explored as potent inhibitors of EGFR and other kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives synthesized from this compound can act as ATP-competitive inhibitors of EGFR, blocking downstream signaling pathways and inhibiting tumor growth.[6]

Caption: EGFR signaling pathway and its inhibition.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various 4-anilinoquinazoline derivatives synthesized using this compound as a key intermediate.

Table 1: In Vitro Antiproliferative Activity of 4-Anilinoquinazoline Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| 9a | Various Cancer Cell Lines | 25-682 | [7] |

| 19g | H1975 | 110 | [8] |

| 7i | A549 | 2250 | [9][10] |

| 7i | HT-29 | 1720 | [9][10] |

| 7i | MCF-7 | 2810 | [9][10] |

Table 2: In Vitro Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 5e | EGFR | 14 | [6] |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 | [5] |

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 | [5] |

| 6c | EGFR | 83 | [11] |